

Mass spectrometry analysis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine

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Compound of Interest

Compound Name: 5-(Chloromethyl)-2-methylpyrimidin-4-amine

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An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine

Disclaimer: Specific experimental mass spectrometry data for 4-Amino-5-(chloromethyl)-2-methylpyrimidine is not readily available in the public domain. This guide, therefore, presents a plausible analytical approach based on established mass spectrometry principles and data from analogous chemical structures. The presented fragmentation patterns, quantitative data, and experimental protocols are illustrative and intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.

Introduction

4-Amino-5-(chloromethyl)-2-methylpyrimidine is a heterocyclic organic compound with the chemical formula C₆H₈CIN₃.^[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules, including thiamine (Vitamin B1) analogues and other pharmaceutical compounds. Its analysis is critical for quality control, impurity profiling, and metabolic studies. Mass spectrometry, coupled with chromatographic techniques, offers a powerful tool for the sensitive and specific detection and characterization of this molecule. This guide outlines a comprehensive approach to its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The monoisotopic mass of 4-Amino-5-(chloromethyl)-2-methylpyrimidine is 157.0406750 Da.^[1]

Hypothetical Mass Spectrometry Approaches

Given the semi-volatile nature and the functional groups present in 4-Amino-5-(chloromethyl)-2-methylpyrimidine, both GC-MS and LC-MS are viable analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. The molecule may require derivatization to improve its volatility and thermal stability, although direct analysis is also possible. Electron Ionization (EI) is a common ionization technique used in GC-MS, which can induce extensive fragmentation, providing a characteristic mass spectrum for structural elucidation.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for non-volatile and thermally labile compounds. Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule ($[M+H]^+$), which can then be subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer to generate fragment ions for structural confirmation and quantification.

Experimental Protocols

Sample Preparation

A standardized sample preparation protocol is crucial for reproducible results.

- Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Amino-5-(chloromethyl)-2-methylpyrimidine in a suitable solvent such as methanol or acetonitrile.
- Working Solutions: Serially dilute the stock solution to prepare a series of working standards for calibration and quality control.
- Matrix Sample Preparation: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a sample extraction step such as liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.

GC-MS Analysis Protocol

This protocol is designed for the qualitative and quantitative analysis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine.

- Instrument: Thermo GC-Trace Ultra Version: 5.0, Thermo MS DSQ II or equivalent.[\[2\]](#)
- Column: DB-5MS (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[\[2\]](#)
- Injector Temperature: 250 °C.[\[2\]](#)
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometer Settings:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-400.
 - Solvent Delay: 4 minutes.

LC-MS/MS Analysis Protocol

This protocol is optimized for high-sensitivity detection and quantification.

- Instrument: Agilent 1290 Infinity II LC System coupled to a Sciex QTRAP 6500+ or equivalent.
- Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 μ m) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - 5-7 min: 95% B
 - 7-7.1 min: 95% to 5% B
 - 7.1-10 min: 5% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Mass Spectrometer Settings:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Ion Source Gas 1: 50 psi.
 - Ion Source Gas 2: 55 psi.
 - Curtain Gas: 35 psi.
 - Temperature: 500 °C.
 - IonSpray Voltage: 5500 V.
 - Scan Type: Multiple Reaction Monitoring (MRM).

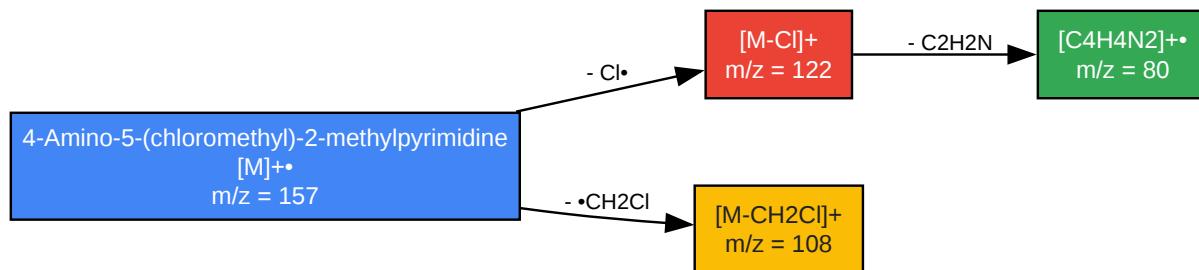
Data Presentation

The following table summarizes the plausible quantitative data from the mass spectrometric analysis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine.

Proposed Fragment	m/z (Da)	Hypothetical Relative Abundance (%)
[M]•+ (Molecular Ion)	157	45
[M-Cl]•+	122	100 (Base Peak)
[M-CH ₂ Cl]•+	108	75
[C ₄ H ₄ N ₂]•+	80	30
[C ₃ H ₃ N ₂]•+	67	25

Plausible Fragmentation Pathway

The fragmentation of 4-Amino-5-(chloromethyl)-2-methylpyrimidine in an EI source is likely initiated by the loss of a chlorine radical, followed by further fragmentation of the pyrimidine ring.

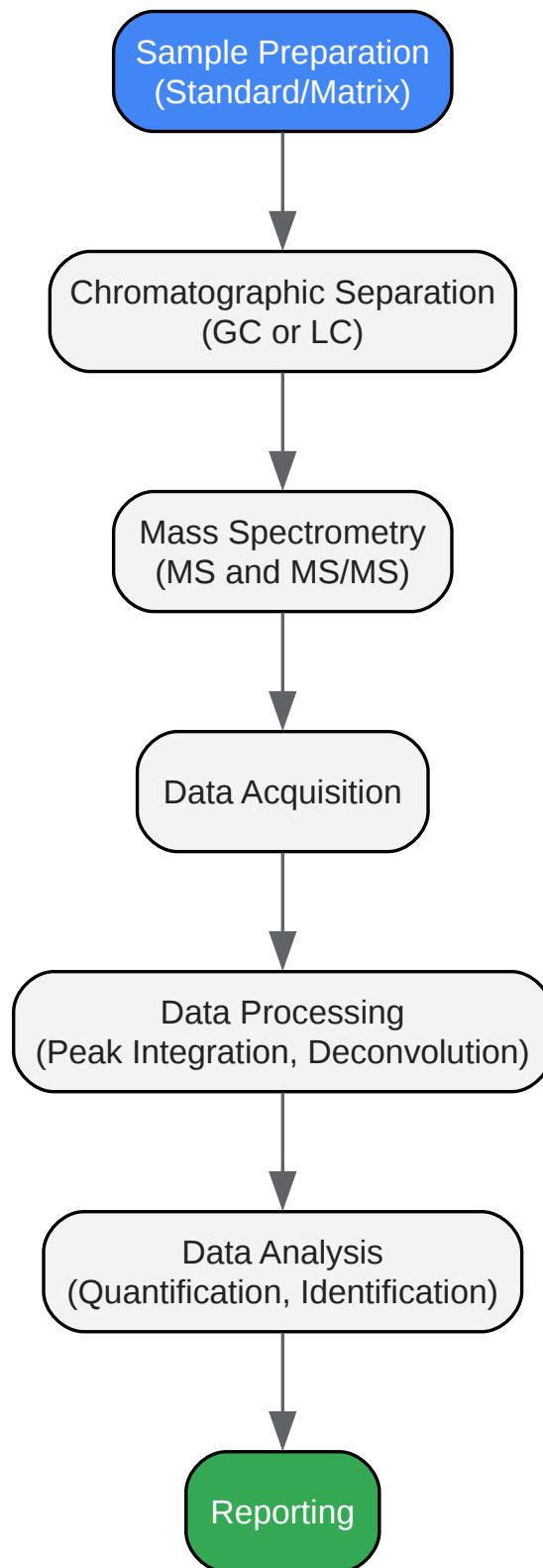


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Caption: Plausible EI fragmentation pathway of the target molecule.

Experimental and Data Analysis Workflow

The overall workflow from sample receipt to final data interpretation is depicted below.

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Caption: General workflow for mass spectrometry analysis.

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References

- 1. 4-Amino-5-(chloromethyl)-2-methylpyrimidine | C₆H₈CIN₃ | CID 421245 - PubChem [pubchem.ncbi.nlm.nih.gov]
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